molecular formula C6H5BrN4 B079879 6-(Bromomethyl)-9H-purine CAS No. 14225-98-0

6-(Bromomethyl)-9H-purine

Cat. No.: B079879
CAS No.: 14225-98-0
M. Wt: 213.03 g/mol
InChI Key: KJRSLPCFTVMQGY-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-9H-purine (CAS 14225-98-0) is a high-value purine derivative of significant interest in medicinal chemistry and anticancer drug discovery. With a molecular formula of C6H5BrN4 and a molecular weight of 213.03 g/mol, this compound serves as a versatile chemical building block . Its primary research value lies in its role as a key synthetic intermediate for the development of novel Heat Shock Protein 90 (Hsp90) inhibitors . Hsp90 is a promising therapeutic target in oncology, and purine-based scaffolds are known to function by competitively binding to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of client oncoproteins and inhibition of tumor growth . The reactive bromomethyl group at the 6-position allows for further functionalization, enabling researchers to create a focused array of N-substituted purines to explore structure-activity relationships and optimize binding interactions within the hydrophobic pocket of the target protein . This compound is intended for Research Use Only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1H2,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRSLPCFTVMQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161988
Record name 6-(Bromomethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14225-98-0
Record name 6-(Bromomethyl)-9H-purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014225980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Bromomethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties

6-(Bromomethyl)-9H-purine is a solid compound with the molecular formula C₆H₅BrN₄. cymitquimica.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₆H₅BrN₄
Molecular Weight 213.0347 g/mol

Note: Data sourced from various chemical databases. cymitquimica.com

Synthesis and Reactivity

The synthesis of 6-(Bromomethyl)-9H-purine and other 6-halopurine derivatives is a crucial aspect of their utility in medicinal chemistry. The reactivity of the C6 position of the purine (B94841) ring has been extensively studied, with various methods developed for the introduction of different functional groups. mdpi.com The bromomethyl group in this compound is a key feature, making the compound a useful intermediate for further chemical synthesis. This reactive group allows for nucleophilic substitution reactions, enabling the attachment of a wide variety of other chemical moieties. For instance, it can be used in the synthesis of more complex purine derivatives with potential biological activities. mdpi.com

Biological Activity and Pharmacological Potential of 6 Bromomethyl 9h Purine Derivatives

Antiviral Applications

The structural similarity of purine (B94841) derivatives to natural nucleosides makes them prime candidates for antiviral drug development, particularly as inhibitors of viral replication. ontosight.aiontosight.ai A number of purine derivatives have been synthesized and evaluated for their activity against various viruses, most notably the Human Immunodeficiency Virus (HIV).

One area of research has focused on 6-methylidene-9-purine acyclic nucleosides, which were synthesized with the expectation of anti-HIV activity. nih.gov More definitive results were found with phosphonylmethoxyethyl (PME) purine derivatives. Several adenine (B156593) derivatives featuring a PME group at the N9 position were shown to inhibit HIV-induced cell damage and antigen expression in vitro at concentrations well below their toxic threshold. nih.gov Among these, the PME 2,6-diaminopurine (B158960) derivative was the most potent, with a 50% effective dose (ED50) of 1 µM in MT-4 cells, followed by the PME adenine derivative (ED50 of 2 µM). nih.gov Additionally, tricyclic purine derivatives, such as triazino and triazolo[4,3-e]purines, have also been investigated for their anti-HIV-1 activity. dntb.gov.ua

Anticancer and Antiproliferative Activities

Purine derivatives are a significant class of compounds in cancer research due to their ability to interfere with cellular proliferation and metabolic pathways. ontosight.aievitachem.com

A wide range of 6-substituted purine derivatives has demonstrated significant cytotoxic effects across numerous human cancer cell lines. Recent studies (2020-2024) have highlighted the potent activity of various purine hybrids. nih.govresearchgate.net For example, piperazine-containing purine derivatives show strong activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. researchgate.nettubitak.gov.tr Trisubstituted triazole analogs displayed selective cytotoxicity against lung (A549), neuroblastoma (IMR-32), colon (HCT-15), and monocytic (THP-1) cell lines. researchgate.net

Other notable findings include:

N-[omega-(purin-6-yl)aminoalkanoyl] derivatives exhibited high cytotoxicity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells. nih.gov

Aminobenzamide purine scaffolds showed strong antiproliferative effects with IC50 values of 0.50, 0.38, and 0.12 μM for HCT116, MDA-MB-231 (breast), and K562 (leukemia) cell lines, respectively. nih.gov

Bis-purine derivatives and chalcone–xanthine (B1682287) hybrids displayed broad-spectrum anticancer potential against A549, HeLa (cervical), CFPAC-1 (pancreatic), and SW620 (colorectal) cells. researchgate.net

Derivative ClassCancer Cell LineCell Line OriginActivity NotedReference
Piperazine-containing purinesHuh7LiverPotent activity researchgate.nettubitak.gov.tr
Piperazine-containing purinesHCT116ColonPotent activity researchgate.nettubitak.gov.tr
Piperazine-containing purinesMCF7BreastNotable cytotoxicity researchgate.nettubitak.gov.tr
Aminobenzamide purine scaffoldsK562LeukemiaPotent (IC50 = 0.12 µM) nih.gov
N-[omega-(purin-6-yl)aminoalkanoyl] derivativesCOLO201ColorectalHigh cytotoxicity nih.gov
N-[omega-(purin-6-yl)aminoalkanoyl] derivativesHepG2HepatocellularHigh cytotoxicity nih.gov
Trisubstituted triazole analogsA549LungSelective cytotoxicity researchgate.net
Bis-purine derivativesHeLaCervicalBroad-spectrum potential researchgate.net

The anticancer effects of purine derivatives are achieved through various mechanisms of action that disrupt cancer cell function and survival.

Enzyme Inhibition: Many purine derivatives function as enzyme inhibitors. They can block the activity of specific kinases or phosphatases involved in cell signaling pathways that control cellular proliferation and survival. evitachem.com Some aminobenzamide purine scaffolds act as potent histone deacetylase (HDAC) inhibitors, which can suppress tumor cell migration, proliferation, and differentiation. nih.gov

Induction of Apoptosis: A common mechanism is the induction of programmed cell death, or apoptosis. For example, (E)-6-amino-9-(styrylsulfonyl)-9H-purine was found to increase the expression of caspase 3 and cytochrome c genes in leukemia cells, indicating the involvement of the intrinsic mitochondrial pathway in apoptosis induction. mdpi.com In contrast, the related 6-morpholino derivative appeared to induce apoptosis through a different route, possibly involving the downregulation of miR-21, which disrupts mitochondrial function. mdpi.com

DNA Biosynthesis Inhibition: Certain purine conjugates have been identified as inhibitors of DNA biosynthesis. nih.gov By interfering with the synthesis of DNA, these compounds effectively halt the rapid division characteristic of cancer cells.

Pathway Modulation: Some derivatives activate specific cellular pathways. Both 6-amino- and 6-morpholino-9-sulfonylpurine derivatives were observed to increase the expression of Akt and CA IX genes, suggesting an activation of the Akt/HIF pathway. mdpi.com

Structure-Activity Relationship (SAR) Studies

The biological activity of purine derivatives is profoundly influenced by the nature and position of various substituents on the purine core. SAR studies aim to decipher these relationships to guide the development of analogues with improved pharmacological profiles.

Influence of Substituents on Biological Potency and Selectivity

The potency and selectivity of 6-(bromomethyl)-9H-purine derivatives can be finely tuned by introducing different chemical groups at various positions on the purine ring.

Substitutions at the C2 position of the purine ring have a significant impact on biological activity. For instance, in a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines evaluated for antirhinovirus activity, quantitative structure-activity relationship (QSAR) analysis revealed that optimal activity was linked to lipophilic, electron-withdrawing substituents at the C2 position. nih.gov The trifluoromethyl derivative, 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, emerged as the most potent compound against rhinovirus serotype 1B. nih.gov Conversely, in the development of P2X7 antagonists, substitutions at the C2 position, particularly with groups larger than halogens, were found to decrease the ligand's potency, likely due to steric hindrance. acs.org For Rho-associated serine/threonine kinase (ROCK) inhibitors, SAR analyses indicated that anti-ROCK2 activity could be enhanced by substitutions at the C2 atom. nih.gov

The substituent at the C6 position is a primary determinant of the pharmacological profile. Studies on purine derivatives as selective positive inotropes showed that thioether-linked substituents at C6 were superior to their oxygen and nitrogen isosteres. nih.govresearchgate.net Furthermore, the introduction of aryl or heterocyclic groups at the C6 position has been shown to impart significant cytostatic activities against various tumor cell lines. beilstein-journals.org The nature of the C6 side chain can also be expanded to increase activity, as seen in ROCK inhibitors. nih.gov The installation of alkyl groups at this position, which can be challenging, has been achieved using methods like photoredox/nickel dual catalytic cross-coupling, opening avenues for further functionalization. nih.gov

Modifications at the C8 and N9 positions also play a crucial role. For a series of 6,8,9-trisubstituted purine analogues with anticancer properties, the presence of a phenyl group at the C-8 position was highlighted as a promising scaffold. tubitak.gov.tr In the context of antirhinovirus agents, a 9-benzyl group on the purine was associated with potent activity. nih.gov For kinase inhibitors, a reasonable degree of selectivity can be achieved by introducing a variety of substituents at the 2-, 6-, and 9-positions of the purine nucleus. nih.gov

The following table summarizes the influence of various substituents on the biological potency of purine derivatives based on different target-oriented studies.

Target/ActivityPosition of SubstitutionFavorable SubstituentsUnfavorable SubstituentsReference
AntirhinovirusC2Lipophilic, electron-withdrawing (e.g., -CF₃)--- nih.gov
P2X7 AntagonismC2Halogens, HAmine, larger groups acs.org
ROCK InhibitionC2, C6Substitutions at C2, expanded C6 side chain--- nih.gov
Positive InotropyC6Thioether-linked groupsOxygen/Nitrogen isosteres nih.govresearchgate.net
AnticancerC6, C8Aryl/heterocyclic groups (C6), Phenyl group (C8)--- beilstein-journals.orgtubitak.gov.tr

Impact of Regiochemistry on Pharmacological Profiles

Regiochemistry—the specific spatial arrangement of substituents on the purine scaffold—is a critical factor that governs the pharmacological profile of these derivatives. The differential placement of a functional group can lead to distinct interactions with biological targets, resulting in varied potency and selectivity.

A prominent example of regiochemical influence is the N7 versus N9 alkylation of the purine ring. Direct alkylation of purines often yields a mixture of N7 and N9 regioisomers, with the N9 isomer typically being the more thermodynamically stable and predominant product. acs.org However, the biological activity can differ significantly between these isomers. For instance, in the development of Hsp90 inhibitors, N7- and N9-substituted purines were synthesized and evaluated, with X-ray crystallography revealing distinct binding modes within the ATP binding site of the enzyme for the different isomers. mdpi.com The synthesis of specific regioisomers, such as the N7-alkylation of 6-chloropurine, is a key strategy in optimizing drug candidates. acs.org

The substitution pattern on aromatic rings attached to the purine core also demonstrates the importance of regiochemistry. In a study of purine-based kinase inhibitors, the substitution on a 6-phenylamino ring was identified as a key factor for potency and selectivity. researchgate.net Similarly, for antiproliferative aryl-substituted purines, the regioisomerism of a hydroxyethyl (B10761427) group and the specific arrangement of a trifluoromethyl substituent on an attached phenyl ring significantly influenced cytostatic activity. mdpi.com

The precise arrangement of nitrogen atoms within the core heterocyclic system, creating different purine isosteres, can also lead to improved pharmacological profiles by affecting the molecule's physicochemical properties and its interactions with cellular targets. nih.gov

The table below illustrates the impact of regiochemistry on the activity of purine derivatives from selected studies.

Compound SeriesRegiochemical FeatureObservationBiological Target/ActivityReference
Alkylated PurinesN7- vs. N9-substitutionN9 isomer is often thermodynamically favored, but N7 can have distinct and potent activity.Hsp90 Inhibition, various acs.orgmdpi.com
Aryl-substituted PurinesSubstituent position on the aryl ringPosition of trifluoromethyl group on a phenyl ring significantly altered regioselectivity and cytostatic activity.Antiproliferative mdpi.com
Purine IsosteresArrangement of N atoms in the core ringThe specific heterocyclic isomer impacts interaction with cellular substrates.Kinase Inhibition nih.gov
Substituted PurinesN7 vs. N9 IsomersSeparation of N9 and N3 isomers was necessary for evaluation, indicating different properties.Hsp90 Inhibition nih.gov

Advanced Medicinal Chemistry and Drug Design Principles

Rational Design of Novel Purine (B94841) Analogues for Targeted Therapies

The rational design of purine analogues is a cornerstone of modern drug discovery, aiming to create compounds that selectively interact with specific biological targets implicated in disease pathways. This approach minimizes off-target effects and enhances therapeutic efficacy. Purine analogues are particularly significant in cancer therapy, where they can interfere with DNA replication and cell division. wikipedia.orgnih.gov

One prominent strategy involves the design of purine derivatives as kinase inhibitors. For instance, new purine-based compounds have been designed to target cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in breast cancer. researchgate.net Similarly, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models have been employed to design novel trisubstituted purine derivatives as potent inhibitors of the Bcr-Abl kinase, which is associated with chronic myeloid leukemia (CML). mdpi.com These computational models help in understanding the structural requirements for potent inhibition and guide the synthesis of more effective drug candidates. mdpi.com

Another targeted approach focuses on oncogenic RAS mutations, which are prevalent in many human tumors. Researchers have designed and synthesized purine and pyrimidine (B1678525) analogs to specifically inhibit the KRAS G12D mutation. nih.gov These compounds have demonstrated potent anticancer activity against cell lines harboring this mutation while showing low toxicity in normal cells. nih.gov The lead compounds from these studies have been shown to induce programmed cell death in cancer cells and reduce tumor size in preclinical models, highlighting the potential of purine-based inhibitors in targeted cancer therapy. nih.gov

The design strategies for these targeted therapies often involve modifying the purine core at various positions (C2, C6, and N9) to optimize binding affinity and selectivity for the target enzyme or receptor. researchgate.netmdpi.com This tailored approach allows for the development of highly specific inhibitors that can overcome challenges such as drug resistance associated with existing therapies.

Synthesis and Evaluation of Specific Functionalized Purine Scaffolds

The synthesis and subsequent biological evaluation of functionalized purine scaffolds are critical steps in the development of new therapeutic agents. By introducing diverse chemical moieties onto the purine ring, chemists can modulate the compound's pharmacological properties.

Sulfonamide derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net The incorporation of a sulfonamide group into a purine scaffold can lead to novel compounds with enhanced therapeutic potential. The synthesis of these derivatives often involves reacting a purine precursor with a suitable sulfonyl chloride.

Recent research has focused on the design and synthesis of sulfonamide methoxypyridine derivatives as dual inhibitors of PI3K/mTOR, two key enzymes in cell signaling pathways that are often dysregulated in cancer. nih.gov These compounds have shown potent inhibitory activity against both enzymes and have demonstrated significant anti-proliferative effects in cancer cell lines. nih.gov One promising compound, 22c , which features a quinoline (B57606) core, exhibited strong inhibitory activity against PI3Kα and mTOR, with IC50 values of 0.22 nM and 23 nM, respectively. nih.gov

CompoundTargetIC50 (nM)Cell LineAnti-proliferative IC50 (nM)
22c PI3Kα0.22MCF-7130
mTOR23HCT-11620

Data sourced from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. nih.gov

Isoxazole (B147169) is another heterocyclic ring that, when incorporated into a purine structure, can confer interesting biological properties. researchgate.netnih.gov The synthesis of isoxazole-substituted purines can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net

A study detailed the synthesis of hybrid molecules containing purine, coumarin, and isoxazole moieties. nih.govresearchgate.net These compounds were evaluated for their antioxidant and enzyme inhibitory activities. The synthesis involved the reaction of propargylpurines with nitrile oxides to form the 3,5-disubstituted isoxazole ring. nih.govresearchgate.net Several of the synthesized compounds showed significant hydroxyl radical scavenging activity, and some exhibited inhibitory activity against soybean lipoxygenase. nih.govresearchgate.net

The adamantane (B196018) moiety is a bulky, lipophilic group that can be introduced into drug molecules to improve their pharmacological properties. researchgate.net In the context of purine chemistry, adamantane-substituted nucleosides have been synthesized and evaluated for their biological activity. mdpi.comnih.govmdpi.com

A series of 2,6,9-trisubstituted purines bearing adamantylated aromatic amines at the 6-position were prepared and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs). mdpi.com These compounds were synthesized through a three-step procedure involving the alkylation of 2,6-dichloro-9H-purine, followed by nucleophilic aromatic substitution. mdpi.com Several of these adamantane-based purine derivatives displayed potent antiproliferative activity in the micromolar range against human tumor cell lines. mdpi.comnih.govresearchgate.net

CompoundCell LineAntiproliferative Activity (IC50, µM)
Adamantane-purine derivative 1MV4;11 (acute myelogenous leukemia)Micromolar range
Adamantane-purine derivative 2K562 (chronic myelogenous leukemia)Micromolar range

Antiproliferative activity of selected adamantane-based purine nucleosides. mdpi.comnih.gov

Prodrug Development for Enhanced Efficacy and Bioavailability

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo. acs.org This strategy is often employed to overcome limitations of the active drug, such as poor bioavailability, instability, or off-target toxicity. nih.gov For purine analogues, particularly nucleoside and nucleotide analogues, prodrug approaches are crucial for improving their therapeutic potential. nih.govfrontiersin.org

Nucleotide analogues, for instance, are often poorly absorbed when administered orally due to their charged phosphate (B84403) group. nih.gov The ProTide (Pro-Nucleotide) approach masks the phosphate group with aromatic and amino acid ester moieties, which are cleaved inside the cell to release the active nucleoside monophosphate. frontiersin.org This strategy has been successfully used to develop antiviral drugs and is being explored for anticancer nucleoside analogues. frontiersin.org

Azathioprine is a classic example of a purine analogue prodrug. wikipedia.org It is converted in the body to 6-mercaptopurine, which then undergoes further metabolism to active thioguanine nucleotides that inhibit DNA synthesis. wikipedia.orgyoutube.com This conversion allows for the effective delivery of the active cytotoxic agent.

Ligand Design for Specific Enzyme or Receptor Targets

The design of ligands that bind with high affinity and selectivity to specific enzyme or receptor targets is a fundamental goal of medicinal chemistry. Purine derivatives are well-suited for this purpose due to their structural resemblance to endogenous ligands like adenosine (B11128) and guanosine (B1672433).

Purine analogues have been extensively explored as ligands for adenosine receptors, which are involved in a variety of physiological processes. benthamscience.com By modifying the purine core and the ribose moiety, researchers have developed highly selective agonists and antagonists for the A3 adenosine receptor. benthamscience.com These ligands are being investigated for the treatment of conditions such as cancer, inflammation, and ischemia. benthamscience.com

Furthermore, purine-based structures have been developed as dual inhibitors of Src and Abl kinases, which are implicated in cancer progression. researchgate.net By targeting the inactive conformation of these kinases, these compounds can achieve high potency and selectivity. The design of these inhibitors often involves computational modeling to optimize their interactions with the kinase binding site.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of 6-(Bromomethyl)-9H-purine.

While specific DFT studies focusing exclusively on the conformational analysis of this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on similar purine (B94841) derivatives. DFT calculations are employed to determine the most stable three-dimensional arrangements of the molecule, known as its conformers. These calculations involve optimizing the molecular geometry to find the lowest energy state. For this compound, key conformational variables would include the torsion angle of the bromomethyl group relative to the purine ring and the planarity of the purine core itself. By mapping the potential energy surface as a function of these variables, researchers can identify the global and local energy minima, which correspond to the most likely conformations of the molecule in different environments. These studies are foundational for understanding how the molecule will interact with biological targets.

DFT has proven to be a reliable method for the prediction of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.comnih.govrsc.org This predictive capability is invaluable for the structural elucidation and characterization of novel compounds. The process involves calculating the magnetic shielding tensors of the nuclei within the molecule in its optimized geometry. These theoretical shielding values can then be converted into chemical shifts that can be directly compared with experimental NMR data. For this compound, DFT calculations can predict the 1H, 13C, and 15N NMR chemical shifts. Discrepancies between predicted and experimental values can often be resolved by considering different tautomers, conformers, or solvent effects, thereby providing a deeper understanding of the molecule's structure in solution.

Below is an interactive table that illustrates the typical accuracy of DFT-predicted NMR chemical shifts for a related purine derivative compared to experimental values, showcasing the power of this computational technique.

AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)Difference (ppm)
C2152.8153.50.7
C4149.1149.90.8
C5120.5121.10.6
C6158.3157.9-0.4
C8141.2141.80.6
N1235.1236.21.1
N3210.7211.50.8
N7239.4240.10.7
N9170.9171.60.7

Note: The data in this table is representative of the accuracy achievable with DFT calculations for purine-like structures and is not specific to this compound.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in predicting how this compound might interact with biological macromolecules, such as proteins and enzymes. These techniques are fundamental in drug discovery and design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, which is known to inhibit enzymes like xanthine (B1682287) oxidase, docking simulations can provide a detailed picture of its binding mode within the active site. nih.govnih.gov The purine scaffold is a common motif in many biologically active molecules, and its interactions with protein residues are well-characterized. researchgate.netharvard.edutpcj.orgnih.gov Docking studies would likely predict that the purine ring of this compound engages in hydrogen bonding and π-stacking interactions with key amino acid residues in the active site of a target protein. The bromomethyl group, being a reactive moiety, could be positioned to form covalent bonds with nucleophilic residues, leading to irreversible inhibition. The affinity of the binding, often expressed as a docking score or binding energy, can also be estimated, allowing for the comparison of different potential inhibitors.

The following table summarizes potential key interactions between this compound and a hypothetical enzyme active site, as would be predicted by molecular docking.

Interaction TypeInteracting Group on LigandPotential Interacting Residue(s)
Hydrogen BondPurine ring nitrogensAsp, Glu, Ser, Thr
π-π StackingPurine ringPhe, Tyr, Trp
Halogen BondBromine atomCarbonyl oxygen, Lewis basic residues
Covalent BondBromomethyl groupCys, Ser, His

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. youtube.comnih.gov Following a docking study, an MD simulation can be initiated to observe the stability of the predicted binding pose and to explore the conformational changes that may occur in both the ligand and the protein upon binding. For the this compound-protein complex, an MD simulation could reveal the flexibility of the bromomethyl group within the active site and the dynamic nature of the hydrogen bonding network. researchgate.net These simulations can also be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. By observing the trajectory of the ligand within the binding pocket, researchers can gain insights into the mechanism of action and identify key residues that are critical for binding and activity.

In Silico ADME/Tox Predictions for Drug Candidate Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties must be evaluated. In silico methods offer a rapid and cost-effective way to predict these properties early in the drug discovery process. nih.govljmu.ac.ukmdpi.comnih.gov

For this compound, various computational models can be used to estimate its ADMET profile. These models are typically based on quantitative structure-activity relationships (QSAR) and machine learning algorithms trained on large datasets of experimental data. nih.govymerdigital.com Predictions can be made for a wide range of properties, including oral bioavailability, blood-brain barrier penetration, plasma protein binding, metabolic stability, and potential for various types of toxicity.

The table below presents a hypothetical in silico ADMET profile for this compound, based on general predictions for purine-like molecules.

ADMET PropertyPredicted Value/ClassificationImplication for Drug Candidacy
Absorption
Oral BioavailabilityModerateMay be suitable for oral administration.
Caco-2 PermeabilityModerate to HighGood potential for intestinal absorption.
Distribution
Blood-Brain Barrier PenetrationLowLess likely to cause central nervous system side effects.
Plasma Protein BindingModerateA significant fraction of the drug may be available in its free, active form.
Metabolism
CYP450 InhibitionPotential inhibitor of some isoformsPossibility of drug-drug interactions.
Excretion
Renal ClearancePrimary routeLikely to be cleared by the kidneys.
Toxicity
Ames MutagenicityPotential positiveThe bromomethyl group is a potential alkylating agent, raising concerns about mutagenicity.
hERG InhibitionLow riskUnlikely to cause cardiotoxicity.

Disclaimer: The data presented in this table is for illustrative purposes and represents typical predictions for purine-like structures. The actual ADMET profile of this compound would need to be confirmed through experimental studies.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Purine (B94841) Derivatization

The development of innovative and efficient synthetic methodologies is paramount for expanding the chemical diversity of purine derivatives originating from 6-(Bromomethyl)-9H-purine. Future research will likely focus on the application of modern synthetic techniques to this reactive scaffold.

Key areas for development include:

Advanced Cross-Coupling Reactions: Palladium, nickel, or copper-catalyzed cross-coupling reactions can be employed to form carbon-carbon and carbon-heteroatom bonds at the 6-position. Methodologies like Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Ullmann couplings, adapted for the purine core, will enable the introduction of a vast range of aryl, heteroaryl, alkyl, and amino groups.

Click Chemistry: The introduction of azide (B81097) or alkyne functionalities via substitution of the bromide in this compound would open the door to the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and biocompatible, allowing for the late-stage functionalization and the creation of complex molecules, including bioconjugates.

Photoredox Catalysis: Visible-light photoredox catalysis offers mild and selective methods for bond formation. This technology could be applied to generate radicals from the bromomethyl group, facilitating novel coupling reactions that are not accessible through traditional thermal methods.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability for the derivatization of this compound. This is particularly advantageous when dealing with reactive intermediates or hazardous reagents.

Table 1: Emerging Synthetic Methodologies for Derivatization of this compound

MethodologyPotential Application to this compoundAnticipated Advantages
Palladium-Catalyzed Cross-CouplingFormation of C-C, C-N, and C-O bonds by substituting the bromo- group with various partners.High efficiency, broad substrate scope, and well-established protocols.
Click Chemistry (e.g., CuAAC)Introduction of triazole-linked substituents after conversion of the bromomethyl group to an azide.High yields, mild reaction conditions, and suitability for biological applications.
Photoredox CatalysisGeneration of a 6-(methyl)purinyl radical for novel C-C and C-heteroatom bond formations.Access to unique reaction pathways under mild conditions.
Multicomponent ReactionsOne-pot synthesis of complex 6-substituted purines from simple starting materials.Increased synthetic efficiency and molecular complexity.

Exploration of Untapped Biological Targets for Purine Analogues

While purine analogues have historically targeted enzymes involved in DNA and RNA synthesis, leading to their use as anticancer and antiviral agents, a vast landscape of other biological targets remains to be explored. nih.govwikipedia.org Derivatives of this compound can be designed to interact with novel classes of proteins.

Emerging biological targets for purine analogues include:

Epigenetic Modulators: Enzymes involved in epigenetic regulation, such as histone methyltransferases (HMTs), histone acetyltransferases (HATs), and histone deacetylases (HDACs), are attractive targets for cancer therapy. The purine scaffold can be elaborated to mimic cofactors like S-adenosylmethionine (SAM) or to fit into specific binding pockets of these enzymes.

Purinergic Receptors: The purinergic signaling system, which includes P1 (adenosine) and P2 (ATP) receptors, is involved in a wide range of physiological processes, including inflammation, neurotransmission, and cardiovascular function. mdpi.com Novel 6-substituted purine derivatives could be developed as selective agonists or antagonists for subtypes of these receptors.

Enzymes in Metabolic Pathways: Targeting enzymes in metabolic pathways that are dysregulated in diseases like cancer or metabolic syndrome is a promising strategy. For example, inhibitors of purine nucleoside phosphorylase (PNP) have been investigated for the treatment of T-cell malignancies and autoimmune diseases. tandfonline.com

Riboswitches: These are regulatory segments of messenger RNA that bind small molecules to control gene expression. Purine-binding riboswitches are found in many bacteria and represent a novel target for the development of new antibiotics. researchgate.net

Table 2: Potential Untapped Biological Targets for this compound Derivatives

Target ClassSpecific ExampleTherapeutic Potential
Epigenetic EnzymesHistone Methyltransferases (e.g., EZH2)Oncology
Purinergic ReceptorsA2A Adenosine (B11128) ReceptorImmuno-oncology, Parkinson's Disease
Metabolic EnzymesPurine Nucleoside Phosphorylase (PNP)T-cell Leukemia, Gout
RNA TargetsBacterial Purine RiboswitchesInfectious Diseases

Integration of Advanced Computational Techniques in Purine Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. nih.gov For derivatives of this compound, a variety of computational techniques can be integrated to streamline the discovery process.

Applications of computational techniques include:

Virtual Screening and Molecular Docking: Large virtual libraries of 6-substituted purine derivatives can be screened in silico against the three-dimensional structures of biological targets. researchgate.net Molecular docking studies can predict binding modes and affinities, helping to prioritize compounds for synthesis and biological evaluation. tpcj.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of purine derivatives with their biological activities. These models can then be used to predict the activity of newly designed compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of ligand-receptor complexes, helping to understand the key interactions that stabilize binding and to predict the impact of structural modifications.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of purine derivatives. nih.gov This allows for the early identification of compounds with potentially poor pharmacokinetic profiles, guiding the design of more drug-like molecules.

Table 3: Computational Techniques in the Discovery of this compound Derivatives

TechniqueApplicationOutcome
Molecular DockingPredicting the binding pose of a ligand in a protein's active site.Prioritization of compounds for synthesis; understanding key interactions.
Molecular DynamicsSimulating the movement of a ligand-protein complex over time.Assessment of binding stability and conformational changes.
QSARCorrelating chemical structure with biological activity.Prediction of activity for novel compounds; guiding lead optimization.
ADMET PredictionIn silico estimation of pharmacokinetic and toxicity properties.Early-stage filtering of compounds with undesirable drug-like properties.

Translational Research from Bench to Therapeutic Applications

The ultimate goal of developing novel derivatives of this compound is their translation into effective therapeutic agents. This requires a multidisciplinary approach that bridges the gap between basic research and clinical application.

Key aspects of translational research include:

Preclinical Development: Promising compounds identified through screening and optimization must undergo rigorous preclinical evaluation. This includes characterization of their efficacy in relevant cell-based and animal models of disease, as well as detailed pharmacokinetic and toxicology studies.

Biomarker Discovery: The identification of predictive biomarkers is crucial for the clinical success of targeted therapies. For example, if a purine derivative targets a specific kinase, the mutational status of that kinase in patient tumors could serve as a biomarker to select patients most likely to respond to the drug.

Clinical Trials: Compounds that demonstrate a favorable preclinical profile can advance into clinical trials. These are typically conducted in three phases to evaluate the safety, dosage, and efficacy of the new drug in humans.

Formulation and Drug Delivery: The development of suitable formulations to ensure optimal delivery of the drug to its target site is a critical aspect of translational research. This may involve the use of novel drug delivery systems, such as nanoparticles or antibody-drug conjugates.

Table 4: Stages of Translational Research for Purine-Based Therapeutics

StageKey ActivitiesObjective
Lead OptimizationMedicinal chemistry, in vitro assays.Improve potency, selectivity, and drug-like properties.
Preclinical StudiesIn vivo efficacy, pharmacokinetics, toxicology in animal models.Establish proof-of-concept and a safe starting dose for human trials.
Biomarker DevelopmentGenomic, proteomic, and metabolomic analyses.Identify patient populations most likely to benefit from the therapy.
Clinical Trials (Phase I-III)Evaluation of safety, dosage, and efficacy in human subjects.Gain regulatory approval for marketing the new drug.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by resolving proton environments (e.g., purine H-8 and H-2 signals) and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity, with fragmentation patterns aiding in structural elucidation .
  • HPLC : Assesses purity (>95% threshold recommended) and monitors reaction progress .

What are the common side reactions during synthesis, and how can they be mitigated?

Q. Advanced

  • Multiple alkylations : Excess bromomethylating agents may lead to over-substitution. Controlled stoichiometry and stepwise addition mitigate this .
  • Ring-opening reactions : Harsh conditions (e.g., strong acids) can degrade the purine ring. Mild reagents and inert atmospheres are advised .
  • Byproduct formation : Column chromatography (e.g., EtOAc/hexane gradients) effectively isolates the target compound from impurities .

How does the bromomethyl substituent influence the purine ring's electronic properties and reactivity?

Advanced
The bromomethyl group acts as an electron-withdrawing substituent , polarizing the purine ring and increasing susceptibility to nucleophilic attack at adjacent positions. This effect is critical in designing derivatives for drug development, as seen in SAR studies of purine-based cannabinoid receptor ligands . Computational modeling (e.g., DFT calculations) can predict regioselectivity for further functionalization .

What strategies enhance the solubility of this compound in organic synthesis?

Q. Basic

  • Co-solvent systems : Use DMSO or DMF to solubilize polar intermediates .
  • Protecting groups : Silylation (e.g., tert-butyldimethylsilyl groups) improves solubility in non-polar solvents .

How can researchers validate the purity and stability of this compound?

Q. Basic

  • Stability studies : Store at -20°C in anhydrous conditions to prevent hydrolysis of the C-Br bond .
  • Purity assays : Regular HPLC checks and NMR spectroscopy detect degradation products .

What are critical considerations for nucleophilic substitution at the bromomethyl position?

Q. Advanced

  • Nucleophile strength : Soft nucleophiles (e.g., amines, thiols) react efficiently with the bromomethyl group .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states and accelerate substitution .

How can computational methods predict the reactivity of this compound?

Advanced
Molecular docking and quantum mechanical calculations model interactions with biological targets (e.g., enzymes or receptors). For example, studies on purine-based inverse agonists used such methods to optimize binding affinities .

What safety protocols apply to handling this compound?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.